![molecular formula C17H20O6 B14331192 2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid CAS No. 101241-17-2](/img/structure/B14331192.png)
2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cavoxin is a phytotoxin produced by the fungus Phoma cavaCavoxin is characterized as a 2,3,4,6-tetrasubstituted benzoic acid and has been shown to cause vascular browning and rapid wilting of tomato leaves .
Vorbereitungsmethoden
Cavoxin is typically isolated from the culture filtrates of Phoma cava. The production of cavoxin can be optimized through fermentation processes. The stirred condition in the fermentation process has been found to significantly increase the production of cavoxin compared to static conditions . High-performance liquid chromatography (HPLC) methods have been developed to quantify cavoxin in the culture filtrates .
Analyse Chemischer Reaktionen
Cavoxin undergoes various chemical reactions, including oxidation and reduction. The compound can be converted to cavoxone, a related chroman-4-one, through acid treatment . Common reagents and conditions used in these reactions include strong acids and oxidizing agents. The major products formed from these reactions are typically derivatives of benzoic acid and chroman-4-one .
Wissenschaftliche Forschungsanwendungen
Agriculture: Cavoxin is being explored as a natural herbicide and fungicide due to its phytotoxic properties.
Biopesticides: Cavoxin, along with other natural products, is being evaluated for its use as a biopesticide.
Cultural Heritage Conservation: Cavoxin has been investigated for its antimicrobial properties and potential use in the conservation of cultural heritage.
Wirkmechanismus
The mechanism of action of cavoxin involves its interaction with cellular components of the target organisms. Cavoxin disrupts the cellular processes of pathogenic fungi, leading to their death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the fungal cell wall and membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Cavoxin is similar to other phytotoxins produced by fungi, such as epi-epoformin, seiridin, and sphaeropsidone. . cavoxin is unique in its specific structure and the particular fungi it targets. Its effectiveness and safety profile make it a promising candidate for various applications.
Conclusion
Cavoxin is a versatile compound with significant potential in agriculture, biopesticides, and cultural heritage conservation. Its unique properties and effectiveness against pathogenic fungi make it a valuable tool for researchers and industry professionals. Further studies are needed to fully understand its mechanism of action and to optimize its production and application methods.
Eigenschaften
CAS-Nummer |
101241-17-2 |
|---|---|
Molekularformel |
C17H20O6 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic acid |
InChI |
InChI=1S/C17H20O6/c1-3-4-5-6-7-8-12(19)15-13(23-2)9-11(10-18)14(16(15)20)17(21)22/h5-9,18,20H,3-4,10H2,1-2H3,(H,21,22)/b6-5+,8-7+ |
InChI-Schlüssel |
NLNHSFBYVSNFRF-BSWSSELBSA-N |
Isomerische SMILES |
CCC/C=C/C=C/C(=O)C1=C(C=C(C(=C1O)C(=O)O)CO)OC |
Kanonische SMILES |
CCCC=CC=CC(=O)C1=C(C=C(C(=C1O)C(=O)O)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



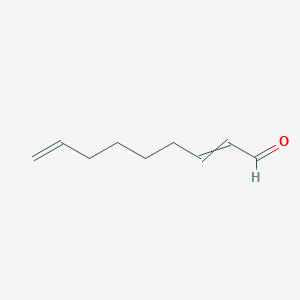
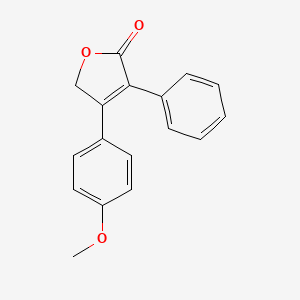
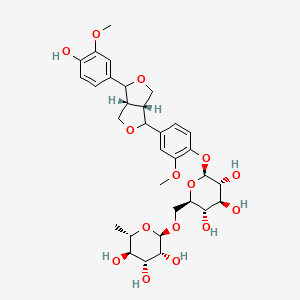
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
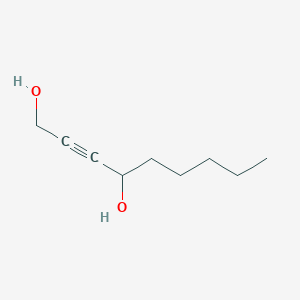

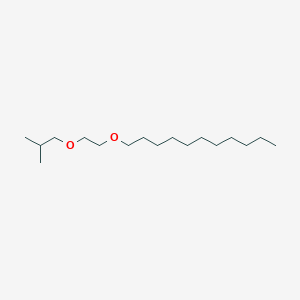
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
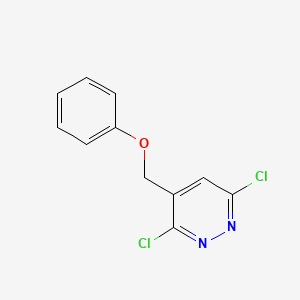


![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)

